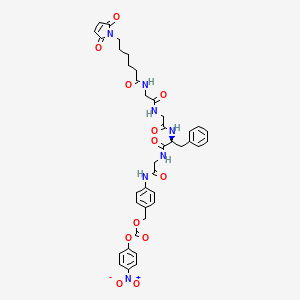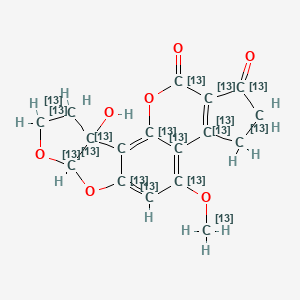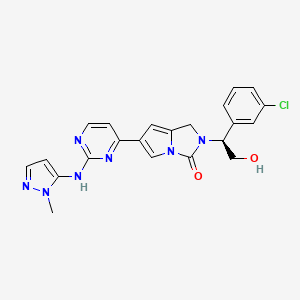
SARS-CoV-2-IN-35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-35 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins within the virus, thereby hindering its ability to replicate and spread within the host organism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-35 typically involves multiple steps, starting with the preparation of key intermediates. These intermediates are then subjected to various chemical reactions, including nucleophilic substitution, oxidation, and reduction, to yield the final product. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for the precise control of reaction parameters and the efficient handling of large volumes of reactants. The final product is then purified using techniques such as crystallization, distillation, or chromatography to meet the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2-IN-35 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in an inert atmosphere.
Substitution: Halogens, alkylating agents, and other reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study reaction mechanisms and the effects of various reagents. In biology, it serves as a tool to investigate the interactions between viral proteins and host cells. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Mecanismo De Acción
The mechanism of action of SARS-CoV-2-IN-35 involves its interaction with specific viral proteins, such as the main protease or the RNA-dependent RNA polymerase. By binding to these proteins, the compound inhibits their activity, thereby preventing the replication and spread of the virus within the host. The molecular targets and pathways involved in this process are currently the subject of extensive research, with the aim of optimizing the compound’s efficacy and minimizing potential side effects.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-35 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: A nucleoside analog that induces mutations in the viral RNA, leading to error catastrophe.
Favipiravir: Another nucleoside analog that inhibits viral RNA polymerase.
Compared to these compounds, this compound offers distinct advantages in terms of its binding affinity, specificity, and potential for combination therapy. further research is needed to fully understand its unique properties and optimize its use in clinical settings.
Propiedades
Fórmula molecular |
C29H34F3N5O5S |
|---|---|
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C29H34F3N5O5S/c1-13(2)20(36-27(42)29(30,31)32)26(41)37-12-15-19(28(15,3)4)21(37)24(40)34-17(11-14-9-10-33-23(14)39)22(38)25-35-16-7-5-6-8-18(16)43-25/h5-8,13-15,17,19-21H,9-12H2,1-4H3,(H,33,39)(H,34,40)(H,36,42)/t14-,15-,17-,19-,20-,21-/m0/s1 |
Clave InChI |
DVGBCHDWXHKMEN-IGMYYROVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C2(C)C)NC(=O)C(F)(F)F |
SMILES canónico |
CC(C)C(C(=O)N1CC2C(C1C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=CC=CC=C5S4)C2(C)C)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)

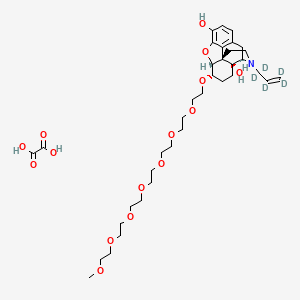

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
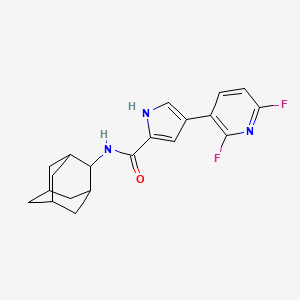
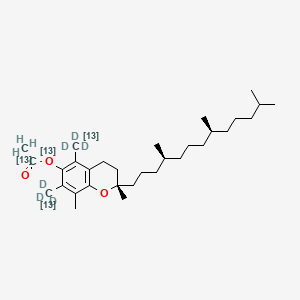

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)

